molecular formula C21H13ClN4O7S B15004976 2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide

2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide

Cat. No.: B15004976
M. Wt: 500.9 g/mol
InChI Key: KNFRZBJVLLHEBM-UHFFFAOYSA-N
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Description

2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodioxole ring, a cyano group, and a nitrophenyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzodioxole ring, followed by the introduction of the cyano group and the sulfamoyl group. The final step involves the coupling of the intermediate with 4-nitrophenylbenzamide under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent or in the treatment of other diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-methylphenyl)benzamide
  • 2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-aminophenyl)benzamide

Uniqueness

Compared to similar compounds, 2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H13ClN4O7S

Molecular Weight

500.9 g/mol

IUPAC Name

2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C21H13ClN4O7S/c22-17-6-5-15(8-16(17)21(27)24-13-1-3-14(4-2-13)26(28)29)34(30,31)25-18-9-20-19(32-11-33-20)7-12(18)10-23/h1-9,25H,11H2,(H,24,27)

InChI Key

KNFRZBJVLLHEBM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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